molecular formula C8H17N3O3 B12748929 Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester CAS No. 96804-58-9

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester

Cat. No.: B12748929
CAS No.: 96804-58-9
M. Wt: 203.24 g/mol
InChI Key: ZPZWWHYMGCYHPI-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a dimethyl group, and a methylamino carbonyl hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.

    Substitution: Substitution reactions can occur at various positions within the molecule, leading to a wide range of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester has several scientific research applications:

    Biology: The compound may be used in studies related to enzyme inhibition, protein interactions, and other biological processes.

    Medicine: Research into the compound’s potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism by which propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include enzyme inhibition, binding to receptors, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-, methyl ester: This compound has a similar propanoic acid backbone but lacks the hydrazino and methylamino carbonyl groups.

    Propanoic acid, 2-methyl-, ethyl ester: Another similar compound with a propanoic acid backbone but different substituents.

Uniqueness

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

96804-58-9

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-[dimethylamino(methylcarbamoyl)amino]propanoate

InChI

InChI=1S/C8H17N3O3/c1-9-8(13)11(10(2)3)6-5-7(12)14-4/h5-6H2,1-4H3,(H,9,13)

InChI Key

ZPZWWHYMGCYHPI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(CCC(=O)OC)N(C)C

Origin of Product

United States

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